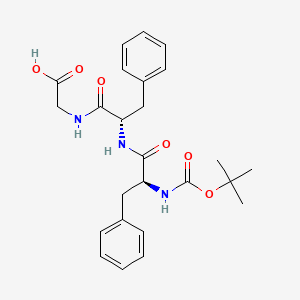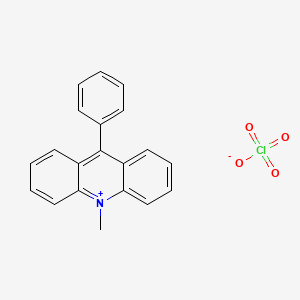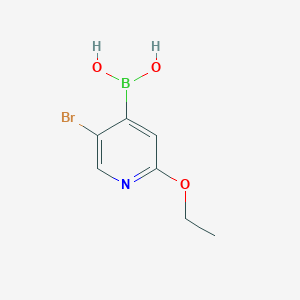![molecular formula C9H10N4 B1280476 Méthylamine de [3-(1H-1,2,4-triazol-1-yl)phényl] CAS No. 741717-66-8](/img/structure/B1280476.png)
Méthylamine de [3-(1H-1,2,4-triazol-1-yl)phényl]
Vue d'ensemble
Description
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is a chemical compound with the molecular formula C9H10N4 It is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a methylamine group
Applications De Recherche Scientifique
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
Target of Action
The primary target of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with the aromatase enzyme by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to a decrease in estrogen production . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure can form hydrogen bonds with different targets, which may lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action is a decrease in the levels of circulating estrogens . This can lead to a decrease in the growth and proliferation of certain types of cancer cells . In vitro studies have shown that some derivatives of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine have promising cytotoxic activity against certain human cancer cell lines .
Action Environment
The action, efficacy, and stability of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the recommended storage conditions . .
Analyse Biochimique
Biochemical Properties
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the active sites of certain enzymes, potentially inhibiting their activity. This interaction is crucial in understanding its role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it affects metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. This compound can alter metabolic flux, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine typically involves the reaction of 3-bromobenzylamine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production methods for [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the triazole ring, involving reagents such as halogens or alkylating agents. These reactions can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditions: organic solvents, catalysts such as copper(I) or palladium(II).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted triazole and phenyl derivatives .
Comparaison Avec Des Composés Similaires
[3-(1H-1,2,3-Triazol-1-yl)phenyl]methylamine: Similar structure but with a different triazole ring.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]propylamine: Similar structure but with a propylamine group.
Uniqueness: The uniqueness of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine lies in its specific triazole ring configuration and the presence of a methylamine group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-66-8 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)





![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)


